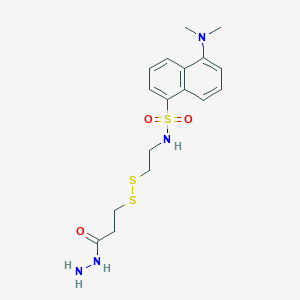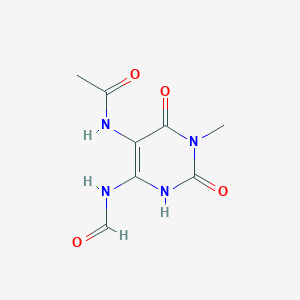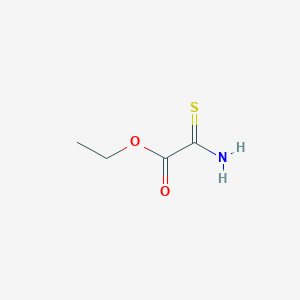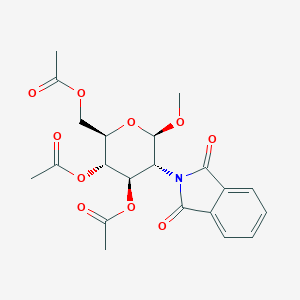
2-(Dansylsulfonamido)ethyl-3-(hydrazinocarboxy)ethyl Disulfide
Overview
Description
2-(Dansylsulfonamido)ethyl-3-(hydrazinocarboxy)ethyl Disulfide (DHEED) is a compound that has been studied extensively in recent years due to its potential applications in science and medicine. DHEED is a disulfide-containing compound that is formed through the reaction of dansyl chloride and hydrazine. This compound has been used in a variety of applications, from drug discovery to biochemistry and physiology research.
Scientific Research Applications
Precursors for Bifunctionalized Anionic Derivatives
Bis-β-sulfanylethylester and cyclic disulfide-S-oxides serve as precursors for preparing bifunctionalized anionic derivatives with two oxidized sulfurs. These derivatives undergo various transformations, including ring cleavage and selective oxidation, resulting in compounds with diverse functional groups like sulfonate, β-sulfanyl, β-sulfinyl, and β-sulfonyl ethyl ester. These transformations exhibit the versatility of sulfur-containing compounds in synthesizing complex molecules (Sousa & Artaud, 2008).
Catalytic Applications
Poly(N, N′-dibromo-N-ethyl-benzene-1, 3-di-sulfonamide) (PBBS) and N, N, N′, N′- tetrabromobenzene-1,3-disulfonamide (TBBDA) have been used as catalysts in the one-pot synthesis of complex organic structures such as 2-aryl-1-arylmethyl-1H-1,3-benzimidazoles and 1,5-benzodiazepines. These compounds demonstrate the utility of sulfur-based catalysts in facilitating complex organic reactions (Ghorbani‐Vaghei & Veisi, 2010).
Synthesis and Characterization of Sulfonamides
New sulfonamide derivatives have been synthesized and characterized, highlighting the role of sulfonamides in the formation of complex molecular structures. These compounds feature hydrogen bonding and have been confirmed by methods such as FTIR, ESI-MS, and X-ray crystallography (Danish et al., 2021).
properties
IUPAC Name |
5-(dimethylamino)-N-[2-[(3-hydrazinyl-3-oxopropyl)disulfanyl]ethyl]naphthalene-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O3S3/c1-21(2)15-7-3-6-14-13(15)5-4-8-16(14)27(23,24)19-10-12-26-25-11-9-17(22)20-18/h3-8,19H,9-12,18H2,1-2H3,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQDKAFHASWURKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCSSCCC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O3S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80410986 | |
| Record name | 2-(Dansylsulfonamido)ethyl-3-(hydrazinocarboxy)ethyl Disulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80410986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
887354-22-5 | |
| Record name | 2-(Dansylsulfonamido)ethyl-3-(hydrazinocarboxy)ethyl Disulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80410986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















